

Optimized Protocol for the Isolation of Codeinone from Papaver somniferum Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Codeinone
Cat. No.:	B1234495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Codeinone is a key intermediate in the biosynthesis of morphine and other morphinan alkaloids in the opium poppy, *Papaver somniferum*.^[1] While present in smaller quantities than morphine and codeine, the isolation of **codeinone** is of significant interest for its potential as a precursor in the semi-synthesis of various opioid-based pharmaceuticals. This document provides a detailed, optimized protocol for the isolation of **codeinone** from dried *Papaver somniferum* capsules (poppy straw), focusing on maximizing yield and purity. The protocol employs a multi-step process involving solvent extraction, liquid-liquid partitioning based on pH, and chromatographic purification.

Principle

The protocol is founded on the basic nature of alkaloids, allowing for their differential solubility in acidic and basic solutions.^{[2][3]} The initial extraction is performed under acidic conditions to protonate the alkaloids, rendering them soluble in an aqueous-alcoholic medium. Subsequent pH adjustment to a basic state deprotonates the alkaloids, facilitating their extraction into an organic solvent.^[4] This crude extract is then subjected to further purification by column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate **codeinone** from other co-extracted alkaloids such as morphine, thebaine, and codeine.^[5]

Given the potential for oxidation of **codeinone** at neutral to basic pH, the protocol is designed to minimize exposure to these conditions where possible.[1]

Experimental Protocols

Preparation of Plant Material

1.1. Obtain dried capsules of a high-codeine or high-thebaine chemotype of *Papaver somniferum*.[6] 1.2. Grind the poppy straw into a fine powder (approximately 80-100 mesh) to increase the surface area for efficient extraction.[1] 1.3. Dry the powdered material in an oven at 60°C for 24 hours to remove residual moisture. Store in a desiccator until use.

Optimized Acidic Solvent Extraction

2.1. In a suitable flask, combine 100 g of the dried poppy straw powder with 1 L of an 80:20 (v/v) methanol/water solution acidified with 0.5% (v/v) acetic acid.[5] 2.2. Agitate the mixture using a mechanical stirrer for 4 hours at room temperature. 2.3. Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper. 2.4. Re-extract the plant material with an additional 500 mL of the acidified methanol/water solution for 2 hours. 2.5. Combine the filtrates and concentrate the extract to approximately 200 mL using a rotary evaporator at a temperature not exceeding 45°C.

Liquid-Liquid Extraction and pH Partitioning

3.1. Transfer the concentrated aqueous extract to a 1 L separatory funnel. 3.2. Add 200 mL of dichloromethane to the separatory funnel and shake gently to remove non-polar impurities. Allow the layers to separate and discard the organic (lower) layer. Repeat this washing step twice. 3.3. Slowly adjust the pH of the aqueous extract to approximately 9.5-10.0 with a 2M sodium hydroxide solution while monitoring with a pH meter.[2] This pH range is optimal for the extraction of codeine-like alkaloids while minimizing the solubility of morphine.[2] 3.4. Extract the alkaloids from the basified aqueous solution with 200 mL of a 3:1 (v/v) chloroform/isopropanol solvent system.[7] Shake the separatory funnel vigorously for 5 minutes, periodically venting to release pressure. 3.5. Allow the layers to separate and collect the organic (lower) layer. 3.6. Repeat the extraction of the aqueous layer three more times with 150 mL portions of the chloroform/isopropanol solvent system. 3.7. Combine all organic extracts and dry over anhydrous sodium sulfate. 3.8. Filter to remove the sodium sulfate and concentrate the crude alkaloid extract to dryness under reduced pressure.

Purification by Column Chromatography

4.1. Prepare a silica gel column (60-120 mesh) with a slurry of silica in a non-polar solvent such as hexane. 4.2. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase. 4.3. Load the dissolved extract onto the column. 4.4. Elute the column with a gradient of increasing polarity, starting with a mixture of ethyl acetate and hexane, and gradually introducing methanol. A suggested gradient is as follows:

- 100% Hexane (to elute non-polar impurities)
- Gradient of 0-50% Ethyl Acetate in Hexane
- Gradient of 50-100% Ethyl Acetate
- Gradient of 0-10% Methanol in Ethyl Acetate

4.5. Collect fractions of approximately 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol:ammonia (85:10:5 v/v/v) and visualization under UV light (254 nm). 4.6. Combine the fractions containing the band corresponding to the R_f value of a **codeinone** standard. 4.7. Evaporate the solvent from the combined fractions to yield a semi-purified **codeinone** extract.

Final Purification by Preparative HPLC

5.1. Dissolve the semi-purified extract in the HPLC mobile phase. 5.2. Purify the **codeinone** using a preparative reversed-phase C18 HPLC column. 5.3. A suggested mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure the alkaloids are protonated and exhibit good peak shape.[8]

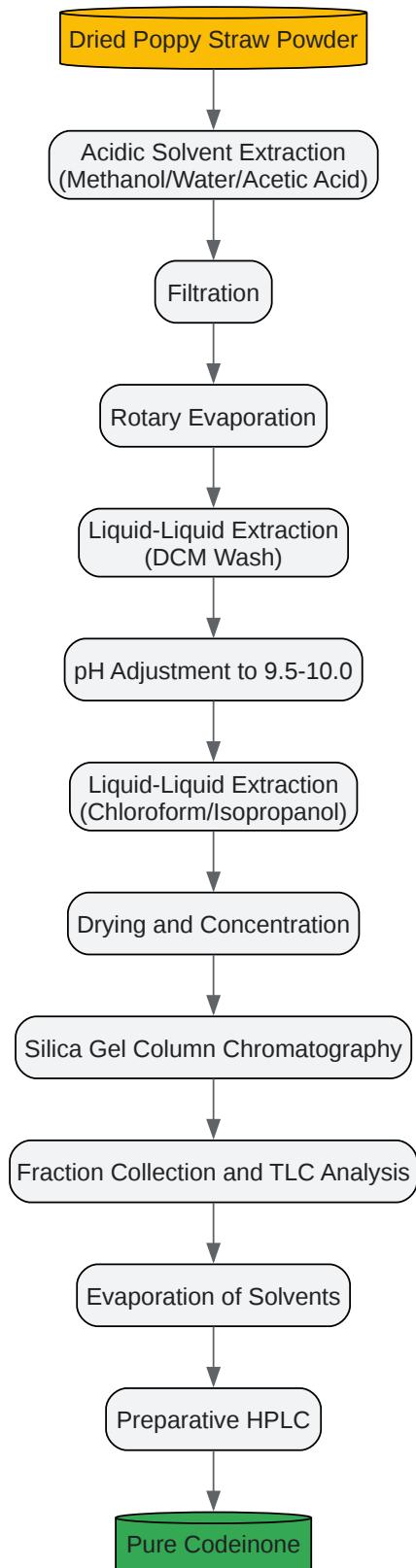
- Column: Preparative C18, 10 μ m particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 10% B, increase to 40% B over 30 minutes.
- Flow Rate: 20 mL/min
- Detection: UV at 285 nm

5.4. Collect the fraction corresponding to the retention time of the **codeinone** peak. 5.5. Evaporate the solvent under reduced pressure to obtain pure **codeinone**. 5.6. The purity of the isolated **codeinone** can be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR.

Data Presentation

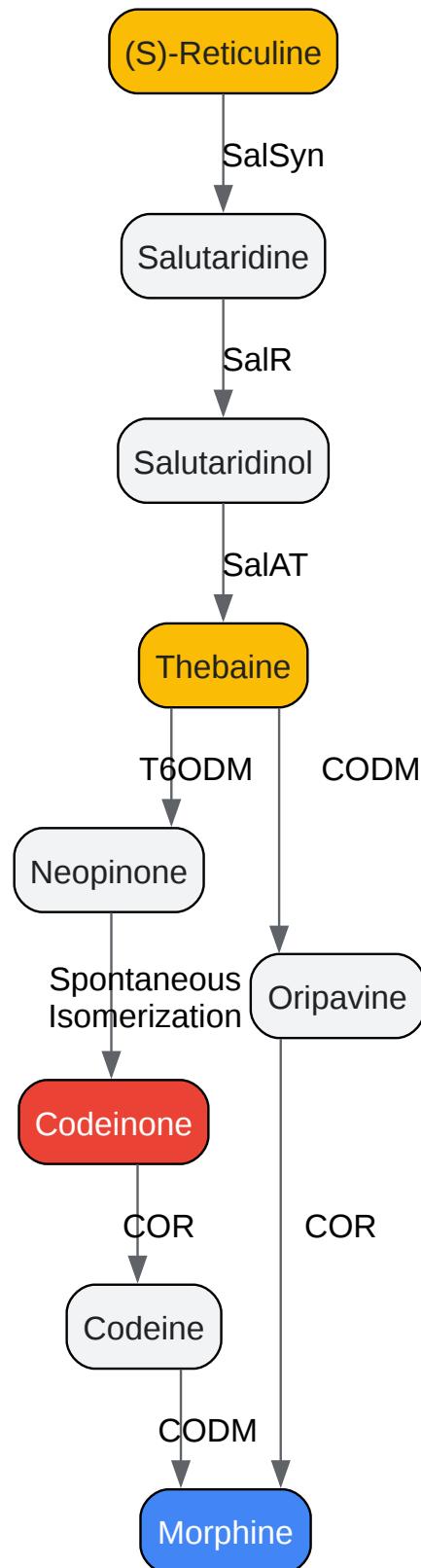
Table 1: Comparison of Extraction Solvents on Total Alkaloid and **Codeinone** Yield

Solvent System	Total Alkaloid Yield (mg/100g)	Codeinone Yield (mg/100g)	Relative Codeinone Content (%)
80% Methanol (0.5% Acetic Acid)	1850	45	2.43
80% Ethanol (0.5% Acetic Acid)	1720	38	2.21
Chloroform:Isopropanol (3:1) at pH 9.5	1550	35	2.26
Dichloromethane at pH 9.5	1480	32	2.16


Table 2: Effect of pH on Liquid-Liquid Extraction Efficiency of **Codeinone**

Extraction pH	Codeinone Recovery (%)	Morphine Co-extraction (%)	Thebaine Co-extraction (%)
8.5	75	15	80
9.0	88	25	85
9.5	95	30	90
10.0	92	45	88
10.5	85	60	82

Table 3: Purity of **Codeinone** at Different Purification Stages


Purification Stage	Codeinone Purity (%) by HPLC
Crude Extract	~2-3
Post-Column Chromatography	~60-70
Post-Preparative HPLC	>98

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **codeinone**.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of major morphinan alkaloids.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The separation and quantitation of the narcotic components of illicit heroin using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10791691B2 - Papaver somniferum with high concentration of codeine - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimized Protocol for the Isolation of Codeinone from Papaver somniferum Extracts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234495#optimized-protocol-for-isolating-codeinone-from-plant-extracts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com